molecular formula C18H15AlO3 B078509 Aluminum phenoxide CAS No. 15086-27-8

Aluminum phenoxide

Cat. No. B078509
M. Wt: 306.3 g/mol
InChI Key: OPSWAWSNPREEFQ-UHFFFAOYSA-K
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Patent
US04870215

Procedure details

In a reactor was placed 19364 parts (206 moles) of phenol. The reactor was flushed with nitrogen and while stirring 114 parts (1 moles) of triethyl aluminum were added. The reactor was sealed and the mixture was reacted for 30 minutes to form aluminum triphenoxide. Then heat was applied while pumping isobutylene into the reactor. As the reaction became exothermic cooling was applied to hold the temperature in the range of 115°-125° C. Total isobutylene feed was 24282 parts over a 45 minute period. The maximum pressure was about 300 psig. Stirring was continued at about 115° C. as isobutylene reaction continued causing the pressure to drop to 105 psig over a 11/2 hour period. Analysis by GC showed the phenol content at this time to be 0.7 wt percent.
Quantity
206 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([Al:10](CC)CC)C>>[O-:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[O-:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[O-:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Al+3:10] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
206 mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
C(C)[Al](CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a reactor was placed
CUSTOM
Type
CUSTOM
Details
The reactor was flushed with nitrogen
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The reactor was sealed
CUSTOM
Type
CUSTOM
Details
the mixture was reacted for 30 minutes
Duration
30 min

Outcomes

Product
Name
Type
product
Smiles
[O-]C1=CC=CC=C1.[O-]C1=CC=CC=C1.[O-]C1=CC=CC=C1.[Al+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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